

# Comprehensive Spectroscopic Characterization of N-(cyclopropylmethyl)cyclohexanamine

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## Compound of Interest

Compound Name:	N-(cyclopropylmethyl)cyclohexanamine
CAS No.:	99175-40-3
Cat. No.:	B1270933

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## Executive Summary & Chemical Context[1][2][3][4]

### N-(cyclopropylmethyl)cyclohexanamine (

, MW 153.[1]27) is a critical secondary amine intermediate, frequently utilized in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, sigma receptor ligands, and analgesic pharmacophores.[1] Its structure combines a flexible cyclohexyl ring with a rigid, strained cyclopropylmethyl moiety.

This guide provides a definitive spectroscopic atlas for researchers. Unlike simple aliphatic amines, the cyclopropyl group introduces unique magnetic anisotropy and vibrational modes that must be carefully distinguished from impurities during drug development workflows.

## Structural Data

Property	Value
IUPAC Name	N-(cyclopropylmethyl)cyclohexanamine
Molecular Formula	
Molecular Weight	153.27 g/mol
Exact Mass	153.1517
Key Moiety	Secondary Amine ( , Cyclopropane Ring

## Synthesis Context & Impurity Profile

To accurately interpret spectra, one must understand the synthesis origin. This compound is typically generated via Reductive Amination [1].[1][2]

- Route A: Cyclohexylamine + Cyclopropanecarbaldehyde + Reducing Agent (e.g., [\[1\]](#))
- Route B: Cyclohexanone + (Aminomethyl)cyclopropane + Reducing Agent.[1]

Spectroscopic Implications:

- Residual Carbonyls: Look for signals at  $\sim 1715\text{ cm}^{-1}$  (IR) or  $\sim 200\text{ ppm}$  ( $^{13}\text{C}$  NMR) indicating unreacted aldehyde/ketone.[1]
- Over-alkylation:[1] Tertiary amine impurities (N,N-bis(cyclopropylmethyl)cyclohexanamine) will lack the N-H stretch in IR and show integrated proton counts inconsistent with a secondary amine.[1]

## Mass Spectrometry (MS) Analysis[1][5][7][8]

The mass spectrum of secondary amines is dominated by

-cleavage.[1] For **N-(cyclopropylmethyl)cyclohexanamine**, the fragmentation pattern is predictable and serves as a primary identification fingerprint.[1]

## Fragmentation Logic

The molecular ion (

,  $m/z$  153) is typically weak due to the stability of the fragment ions. The ionization occurs at the nitrogen lone pair, triggering cleavage of the C-C bonds adjacent (

) to the nitrogen.[3]

Dominant Pathways:

- Loss of Cyclopropyl radical ( , 41 Da): Cleavage of the exocyclic bond.
  - Fragment:
  - $m/z$ : 112 (Major Peak)[1]
- Loss of Cyclohexyl radical ( , 83 Da):
  - Fragment:  
(Resonance stabilized)
  - $m/z$ : 70 (Often the Base Peak due to loss of larger alkyl group) [2]

## MS Data Table (EI, 70 eV)

m/z	Intensity	Assignment	Mechanism
153	Weak (<10%)	(Molecular Ion)	Radical Cation
112	High		-cleavage (loss of cyclopropyl)
110	Medium	$[M - C_3H_7]^+$	Complex rearrangement
70	Base (100%)		-cleavage (loss of cyclohexyl)
56	High		Ring fragmentation (Cyclohexyl)
41	Medium		Cyclopropyl cation

## Infrared Spectroscopy (IR)[1][5][6][8][9][10]

The IR spectrum is characterized by the dichotomy between the strained cyclopropyl C-H bonds and the relaxed cyclohexyl C-H bonds.

## Key Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Note
3310 - 3350	N-H Stretch (weak)	Single band confirms amine. <sup>[1]</sup> Absence indicates tertiary impurity.
3000 - 3080	C-H Stretch (Cyclopropyl)	Critical ID. Strained C-H bonds absorb >3000 cm <sup>-1</sup> , similar to alkenes but without C=C bands <sup>[3].</sup> <sup>[1]</sup>
2920 - 2850	C-H Stretch (Aliphatic)	Strong asymmetric/symmetric stretches of Cyclohexyl .
1450 - 1465	Scissoring	Overlap of cyclohexyl and methylene linker.
1020 - 1040	Ring Breathing	Characteristic skeletal vibration of the cyclopropane ring. <sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR)<sup>[1][5][8][9][11]</sup>

NMR is the gold standard for purity assessment. The data below assumes

solvent with TMS as internal standard (

ppm).

### <sup>1</sup>H NMR (400 MHz, )

The cyclopropyl protons provide the most distinct signals, appearing upfield (close to 0 ppm) due to the ring current anisotropy shielding effects.<sup>[1]</sup>

Shift ( , ppm)	Multiplicity	Integral	Assignment	Interpretation
0.08 - 0.15	Multiplet (m)	2H	Cyclopropyl (cis)	High Field Diagnostic. Unique to cyclopropane.[1]
0.45 - 0.52	Multiplet (m)	2H	Cyclopropyl (trans)	Distinctive shielding pattern. [1]
0.90 - 1.05	Multiplet (m)	1H	Cyclopropyl CH	Methine proton of the three-membered ring. [1]
1.05 - 1.30	Multiplet (m)	~5H	Cyclohexyl	Axial protons + C4 protons.[1]
1.55 - 1.90	Multiplet (m)	~5H	Cyclohexyl	Equatorial protons + C4 protons.[1]
2.38 - 2.45	(Triplet of triplets)	1H	Cyclohexyl N-CH	Hz.[1] Alpha to nitrogen.[1][4][3][5]
2.50	Doublet ( )	2H		Hz.[1] Connects amine to cyclopropyl.[1][2][4][6]
~1.5 (varies)	Broad ( )	1H	N-H	Exchangeable with .

### <sup>13</sup>C NMR (100 MHz, )

Shift ( , ppm)	Carbon Type	Assignment
3.5 - 4.0		Cyclopropyl ring carbons (Very shielded).[1]
11.2	CH	Cyclopropyl methine.[1]
25.1		Cyclohexyl C3/C5.[1]
26.3		Cyclohexyl C4.[1]
33.8		Cyclohexyl C2/C6.[1]
54.5		(Linker).[1]
56.8	CH	Cyclohexyl (Alpha to N).[1]

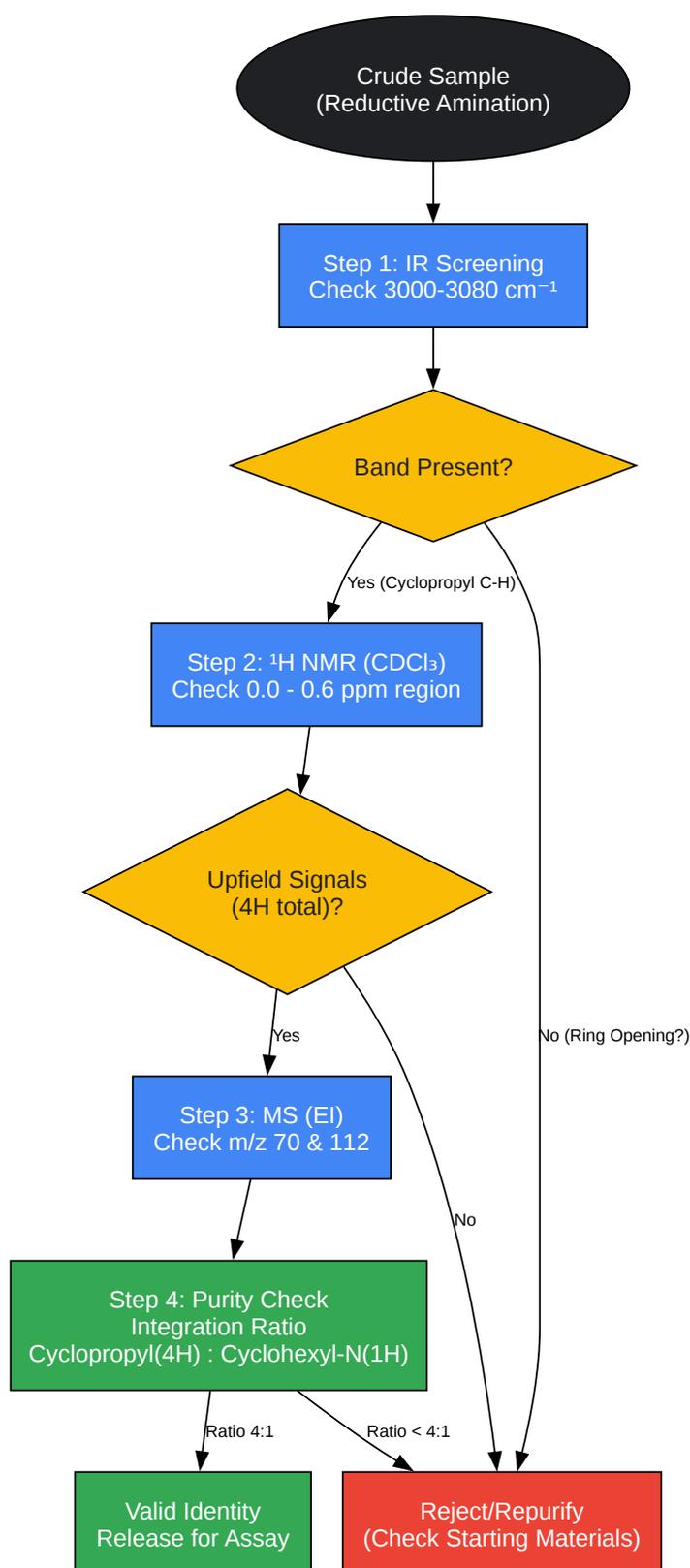


*Analyst Note: The chemical shift of the*

linker (54.5 ppm) is a critical quality attribute. If this shifts significantly (>2 ppm), suspect protonation (salt formation) or incorrect alkylation [4].[1]

## Structural Elucidation Workflow

The following decision tree outlines the logical process for confirming the identity of **N-(cyclopropylmethyl)cyclohexanamine** in a research setting.



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Figure 1: Step-by-step logic flow for spectroscopic validation of **N-(cyclopropylmethyl)cyclohexanamine**.

## Experimental Protocol: NMR Sample Preparation

To ensure the reproducibility of the shifts listed above, follow this specific protocol.

- Solvent Selection: Use

(Chloroform-d) neutralized with basic alumina or silver foil if the amine is sensitive to acid traces (which cause peak broadening of the N-H and alpha-protons).[1]

- Concentration: Dissolve 10-15 mg of the amine oil in 0.6 mL of solvent. High concentrations can cause H-bonding shifts.[1]
- Shaking: Invert the tube 10 times to ensure homogeneity.
- Acquisition:
  - Set relaxation delay ( ) to seconds to allow full relaxation of the rigid cyclopropyl protons.
  - Acquire 16 scans for  $^1\text{H}$ ; 256 scans for  $^{13}\text{C}$ .

## References

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- PubChem. "Compound Summary: N-Cyclopropylmethylamine derivatives." [1][7] (General chemical shift consensus for cyclopropylmethyl amines).[1]

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- 5. N-[(2-phenylcyclopropyl)methyl]cyclohexanamine | C<sub>16</sub>H<sub>23</sub>N | CID 79032681 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. Cyclopropanemethanamine | C<sub>4</sub>H<sub>9</sub>N | CID 75646 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 7. N-Cyclopropylcyclohexanamine | C<sub>9</sub>H<sub>17</sub>N | CID 20114456 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of N-(cyclopropylmethyl)cyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270933#spectroscopic-data-of-n-cyclopropylmethyl-cyclohexanamine>]

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